2,3-Quinoxalinedione, 5-chloro-1,4-dihydro-8-methyl-

Description

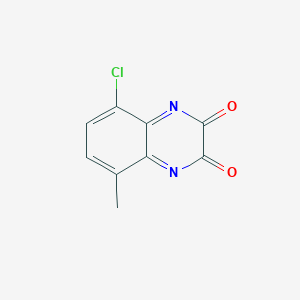

Chemical Structure and Properties The compound 2,3-Quinoxalinedione, 5-chloro-1,4-dihydro-8-methyl- (CAS: 127731-60-6) is a quinoxaline derivative featuring a diketone moiety at positions 2 and 3, with a chlorine substituent at position 5 and a methyl group at position 6. Its molecular formula is C₉H₇ClN₂O₂, and its molecular weight is 210.62 g/mol (calculated based on substituents added to the parent quinoxalinedione structure, C₈H₆N₂O₂, MW 162.14 g/mol ).

Synthesis Pathway The synthesis of quinoxalinedione derivatives typically begins with the condensation of o-phenylenediamine with oxalic acid under acidic conditions to form 2,3-(1H,4H)-quinoxalinedione. Subsequent chlorination using thionyl chloride yields 2,3-dichloroquinoxaline, which undergoes substitution reactions with hydrazine or other nucleophiles to introduce functional groups . For the target compound, the methyl and chloro substituents are likely introduced via refluxing with specific aldehydes/ketones (e.g., methyl-substituted aldehydes) and chlorinating agents, followed by purification steps .

Structure

3D Structure

Properties

CAS No. |

191217-63-7 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

5-chloro-8-methyl-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-3-5(10)7-6(4)11-8(13)9(14)12-7/h2-3H,1H3,(H,11,13)(H,12,14) |

InChI Key |

DXNNXIQXFAIYGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C2=NC(=O)C(=O)N=C12)Cl |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)NC(=O)C(=O)N2 |

Origin of Product |

United States |

Biological Activity

2,3-Quinoxalinedione, 5-chloro-1,4-dihydro-8-methyl- (CAS No. 191217-63-7) is a quinoxaline derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

IUPAC Name: 5-chloro-1,4-dihydro-8-methyl-2,3-quinoxalinedione

Molecular Formula: C_9H_8ClN_2O_2

Molecular Weight: 216.62 g/mol

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study focused on the antifungal activity of various quinoxaline derivatives demonstrated that compounds similar to 2,3-Quinoxalinedione showed effectiveness against Candida species and other fungi. The compound's mechanism involves disrupting cellular integrity and function through interaction with microbial cell membranes .

Anticancer Activity

Quinoxaline derivatives have also been studied for their anticancer potential. In vitro studies suggest that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of 2,3-Quinoxalinedione is attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes and inhibit key metabolic enzymes.

- Anticancer Mechanism : It potentially modulates apoptotic pathways by influencing protein expressions involved in cell cycle regulation.

Study on Antifungal Efficacy

A recent investigation assessed the antifungal properties of quinoxaline derivatives against multiple strains of Candida species. The results indicated that certain derivatives exhibited potent antifungal activity, with IC50 values comparable to established antifungal agents .

| Compound | Strain Tested | IC50 (µg/mL) |

|---|---|---|

| Quinoxaline Derivative A | C. albicans | 12.5 |

| Quinoxaline Derivative B | C. krusei | 8.0 |

| Quinoxaline Derivative C | C. glabrata | 15.0 |

Study on Anticancer Activity

In another study focusing on cancer cell lines, derivatives of quinoxaline were shown to inhibit growth in breast cancer (MCF-7) and lung cancer (A549) cells. The study highlighted the potential use of these compounds as chemotherapeutic agents .

| Cell Line | Compound Used | % Inhibition |

|---|---|---|

| MCF-7 | Quinoxaline Derivative A | 70% |

| A549 | Quinoxaline Derivative B | 65% |

Scientific Research Applications

Organic Synthesis

2,3-Quinoxalinedione derivatives are frequently employed as intermediates in organic synthesis. Their ability to undergo various chemical transformations makes them valuable for creating more complex molecules. Notable applications include:

- Synthesis of Heterocycles: The compound serves as a precursor for synthesizing other heterocyclic compounds which are essential in pharmaceuticals and agrochemicals.

- Dyes and Pigments: Its derivatives can be used to produce dyes due to their chromophoric properties.

Biological Applications

The biological relevance of 2,3-Quinoxalinedione derivatives has been explored in several studies:

- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition: Research has indicated that these compounds can act as enzyme inhibitors, potentially useful in treating diseases where specific enzymes play a critical role.

Case Study: Anticancer Properties

A study highlighted the potential anticancer effects of certain quinoxaline derivatives. These compounds were shown to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of cellular stress responses.

Medicinal Chemistry

In medicinal chemistry, 2,3-Quinoxalinedione has been investigated for its therapeutic potential:

- Drug Development: Compounds derived from quinoxalinedione have been studied for their ability to modulate biological pathways relevant to disease treatment.

Case Study: Neuroprotective Effects

Research demonstrated that certain quinoxaline derivatives could protect neuronal cells from oxidative stress, indicating their potential use in neurodegenerative disease therapies.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Synthesis of heterocycles and dyes | Valuable intermediates for complex molecules |

| Biological Activity | Antimicrobial and enzyme inhibition | Potential new antibiotics; enzyme inhibitors |

| Medicinal Chemistry | Drug development for cancer and neuroprotection | Induction of apoptosis; protection against oxidative stress |

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key quinoxalinedione derivatives is summarized below:

Key Observations :

- The 5,7-dichloro analog’s higher chlorine content may increase electrophilicity, affecting reactivity .

- Molecular Weight : The methyl and chloro groups increase the molecular weight by ~48 g/mol compared to the unsubstituted derivative, influencing solubility and crystallization behavior .

Q & A

What are the recommended analytical techniques for characterizing 5-chloro-8-methyl-2,3-quinoxalinedione in academic research?

Basic Research Question

Characterization of this compound requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen environments, as demonstrated in studies of structurally similar quinoxalinediones .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for purity assessment .

- X-ray Crystallography : Resolves tautomeric states and stereochemistry, as shown in crystallographic studies of perhydroquinoxaline derivatives .

- UV-Vis and IR Spectroscopy : Identifies functional groups (e.g., quinoxalinedione carbonyl stretches) and electronic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.